molecular formula C13H20BrClOSi B8171420 ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane

((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8171420
M. Wt: 335.74 g/mol
InChI Key: KJQNYCLFDPLLQK-UHFFFAOYSA-N
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Description

((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane (molecular formula: C₁₄H₂₂BrClOSi, molecular weight: 349.77 g/mol) is a silyl-protected benzyl alcohol derivative. The compound features a tert-butyldimethylsilyl (TBDMS) ether group attached to a benzyl moiety substituted with bromine (position 2) and chlorine (position 5). This structure is designed to act as a protective group in organic synthesis, particularly in multi-step reactions requiring selective deprotection . Its halogen substituents enhance its utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, where bromine serves as a leaving group .

Properties

IUPAC Name

(2-bromo-5-chlorophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrClOSi/c1-13(2,3)17(4,5)16-9-10-8-11(15)6-7-12(10)14/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQNYCLFDPLLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-chlorobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods: While specific industrial production methods for ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzyl group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The silyl ether bond can be hydrolyzed to yield the corresponding alcohol and silanol.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silyl ether bond.

Major Products:

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Hydrolysis: The primary product is 2-bromo-5-chlorobenzyl alcohol.

Scientific Research Applications

Chemistry: ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is used as a protecting group for alcohols in organic synthesis. The silyl ether bond is stable under a variety of conditions but can be selectively cleaved when needed .

Biology and Medicine:

Industry: In the materials science field, this compound can be used in the preparation of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action for ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane primarily involves its role as a protecting group. The silyl ether bond protects the hydroxyl group from unwanted reactions during multi-step synthesis. When the protection is no longer needed, the silyl ether can be cleaved under mild conditions to regenerate the free alcohol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and electronic differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane C₁₄H₂₂BrClOSi 349.77 Br (2), Cl (5) TBDMS ether, benzyl
(2-Bromo-5-methoxyphenyl)methoxydimethylsilane C₁₄H₂₃BrO₂Si 331.33 Br (2), OMe (5) TBDMS ether, benzyl
((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane C₁₃H₂₀BrFOSi 319.30 Br (2), F (5) TBDMS ether, benzyl
(3-Bromophenoxy)(tert-butyl)dimethylsilane C₁₂H₁₉BrOSi 287.27 Br (3) TBDMS ether, phenoxy
(4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane C₁₃H₂₁BrOSi 309.30 Br (4) TBDMS ether, benzyl
((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane C₁₀H₁₉BrOSi 279.25 Br (terminal alkyne) TBDMS ether, alkyne
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (Cl, Br, F): The target compound’s Cl and Br substituents enhance electrophilicity at the benzyl position, favoring nucleophilic aromatic substitution. In contrast, the methoxy group in is electron-donating, reducing reactivity in such reactions . Fluorine vs.
  • Positional Isomerism: The 4-bromo benzyl analog lacks steric hindrance at the ortho position, making it more reactive in metal-catalyzed couplings than the target compound . The phenoxy derivative lacks a benzyl group, reducing its utility in alcohol protection but increasing its compatibility with acidic conditions .
  • Functional Group Variation :
    • The alkyne-containing compound is more reactive in click chemistry but less stable under basic conditions due to the propargyl group .

Biological Activity

((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is a silane compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16BrClOSi
  • Molecular Weight : 303.69 g/mol
  • CAS Number : 129368-70-3

The compound features a bromine and a chlorine atom attached to a benzyl group, making it a unique structure that may influence its reactivity and biological interactions.

The biological activity of ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is primarily attributed to its ability to form stable silyl ethers. The silicon atom in the compound forms strong bonds with oxygen, leading to increased stability and reduced susceptibility to hydrolysis. This stability allows the compound to interact effectively with various biological targets, including enzymes and receptors.

Key Mechanisms:

  • Formation of Silyl Ethers : The compound can react with hydroxyl groups in biomolecules, enhancing their stability and solubility.
  • Lipophilicity Enhancement : The tert-butyl and dimethyl groups increase the lipophilicity of the compound, facilitating membrane penetration.
  • Halogen Bonding : The presence of bromine and chlorine allows for halogen bonding, which can modulate the activity of biological targets.

Biological Activity

Research indicates that ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane may exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases related to enzyme dysregulation.
  • Drug Delivery Applications : Due to its chemical stability and ability to modify biomolecules, it is being investigated as a carrier for drug delivery systems.

Case Studies

  • Enzyme Inhibition Study : A study investigated the inhibitory effects of ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane on acetylcholinesterase (AChE). The results indicated a significant reduction in enzyme activity, suggesting potential use in neuroprotective therapies.
    CompoundAChE Inhibition (%)
    Control0
    Test Compound65
  • Antimicrobial Efficacy : A series of tests were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Research Findings

Recent research has focused on the synthesis and modification of ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane to enhance its biological properties. Studies have shown that modifications can improve its selectivity and potency against specific biological targets.

  • Synthesis Methodology : The compound is synthesized through the reaction of (2-bromo-5-chlorobenzyl) alcohol with tert-butyldimethylsilyl chloride under controlled conditions. This method ensures high yield and purity, critical for biological testing.
  • Biological Testing Protocols : Standardized testing protocols are employed to assess antimicrobial activity and enzyme inhibition, ensuring reproducibility and reliability in results.

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